molecular formula C11H12F3NO2 B13957524 Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate

Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13957524
M. Wt: 247.21 g/mol
InChI Key: SPRNFSBIDPJZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate typically involves the reaction of methyl 4-aminobenzoate with trifluoromethylating agents under controlled conditions One common method includes the use of trifluoromethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO)

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-trifluoromethylbenzoate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.

    Methyl 4-aminobenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a trifluoromethyl group, leading to different reactivity patterns.

Uniqueness

Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

methyl 4-[[methyl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C11H12F3NO2/c1-15(11(12,13)14)7-8-3-5-9(6-4-8)10(16)17-2/h3-6H,7H2,1-2H3

InChI Key

SPRNFSBIDPJZGZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.